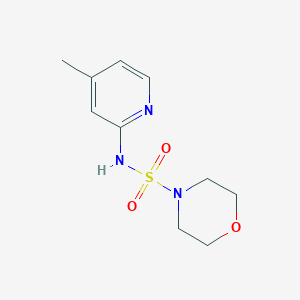
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide, commonly known as Methylmorpholine sulfonamide (MMS), is a chemical compound used in scientific research for its unique properties. MMS is a white crystalline powder that is soluble in water and organic solvents. It is synthesized by the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. MMS has a wide range of applications in scientific research due to its ability to inhibit specific enzymes and proteins.
Mechanism of Action
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide acts as an inhibitor of specific enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is a sulfonamide compound, which means it contains a sulfonamide group (-SO2NH2) that can form hydrogen bonds with amino acid residues in the active site of enzymes and proteins. The binding of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide to the active site of an enzyme or protein can disrupt its normal function and lead to a decrease in activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of topoisomerase II by N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide can lead to DNA damage and cell death. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in lab experiments is its potential for off-target effects. Due to its ability to bind to a wide range of proteins and enzymes, N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide may inhibit other proteins or enzymes that are not intended targets. This can lead to unintended effects and make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins. This could lead to the development of new drugs for the treatment of various diseases.
Another area of interest is the study of the physiological effects of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in animal models. This could provide valuable insights into the potential therapeutic uses of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide and its mechanism of action.
Overall, N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is a valuable tool compound for scientific research due to its ability to selectively inhibit specific enzymes and proteins. Further research is needed to fully understand its potential therapeutic uses and to develop more selective inhibitors.
Synthesis Methods
The synthesis of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. The reaction takes place in the presence of a catalyst and requires careful monitoring of temperature and pH. The resulting product is a white crystalline powder that is purified through recrystallization and filtration.
Scientific Research Applications
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has a wide range of applications in scientific research, including biochemistry, pharmacology, and medicinal chemistry. It is commonly used as a tool compound to inhibit specific enzymes and proteins. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in regulating acid-base balance in the body. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
properties
Product Name |
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide |
|---|---|
Molecular Formula |
C10H15N3O3S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-9-2-3-11-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,11,12) |
InChI Key |
UHQPIDNNMYABIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



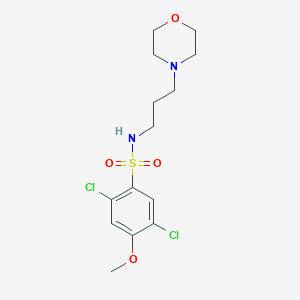
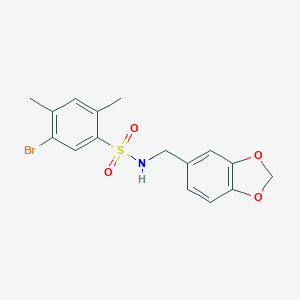



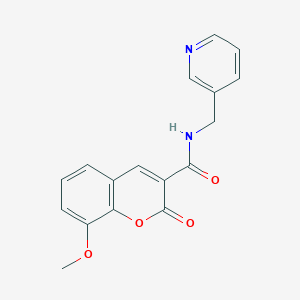
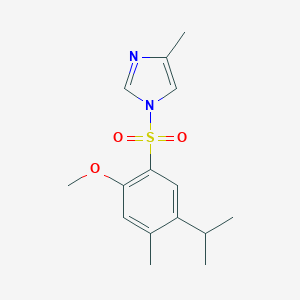
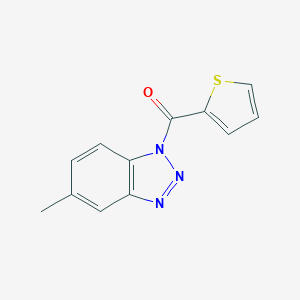
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

